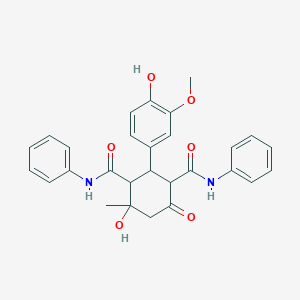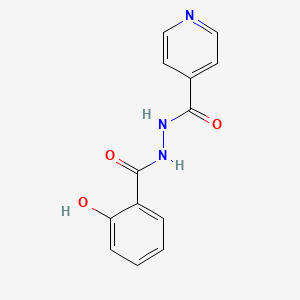![molecular formula C26H19BrN2O2S B10876529 4-(4-bromophenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine](/img/structure/B10876529.png)
4-(4-bromophenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-BROMOPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE is a complex organic compound that features a combination of bromophenyl, methylthiazolyl, methoxyphenyl, and chromenylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-BROMOPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This step involves the reaction of 4-bromobenzaldehyde with thioamide and methyl iodide under basic conditions to form the thiazole ring.
Synthesis of the Chromene Derivative: The chromene moiety is synthesized by reacting 4-methoxybenzaldehyde with a suitable phenol derivative under acidic conditions.
Coupling Reaction: The final step involves the coupling of the thiazole and chromene derivatives using a suitable amine under catalytic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-BROMOPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds.
Substitution: Halogen substitution reactions can occur using nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole and chromene derivatives.
Aplicaciones Científicas De Investigación
N-[4-(4-BROMOPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-[4-(4-BROMOPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes involved in cell proliferation, making it a potential anti-cancer agent.
Pathways Involved: It affects the MAPK/ERK signaling pathway, which is crucial for cell division and growth.
Comparación Con Compuestos Similares
Similar Compounds
- **N-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE
- **N-[4-(4-FLUOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE
Uniqueness
N-[4-(4-BROMOPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties, enhancing its reactivity and potential biological activity compared to its chloro and fluoro analogs.
Propiedades
Fórmula molecular |
C26H19BrN2O2S |
|---|---|
Peso molecular |
503.4 g/mol |
Nombre IUPAC |
(E)-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)chromen-4-imine |
InChI |
InChI=1S/C26H19BrN2O2S/c1-16-25(18-7-11-19(27)12-8-18)29-26(32-16)28-22-15-24(17-9-13-20(30-2)14-10-17)31-23-6-4-3-5-21(22)23/h3-15H,1-2H3/b28-22+ |
Clave InChI |
WIXRJJQOLBRJJT-XAYXJRQQSA-N |
SMILES isomérico |
CC1=C(N=C(S1)/N=C/2\C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Br |
SMILES canónico |
CC1=C(N=C(S1)N=C2C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methyl-5-nitrophenyl)-2-{[5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10876446.png)

![12,12-dimethyl-4-(2-methylphenyl)-5-(naphthalen-2-ylmethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10876459.png)

![(2E)-3-[4-(benzyloxy)-2,3-dibromo-5-ethoxyphenyl]prop-2-enoic acid](/img/structure/B10876487.png)
![4-Bromobenzyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B10876494.png)

![{2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-benzimidazol-6-yl}(phenyl)methanone](/img/structure/B10876503.png)
![(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B10876509.png)
![1-(2,5-Dimethylphenyl)-3-{4-[(4-methoxyphenyl)amino]phenyl}thiourea](/img/structure/B10876514.png)
![1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)ethanone](/img/structure/B10876515.png)
![5-(4-Fluorophenyl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B10876524.png)
![4-methyl-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B10876527.png)

